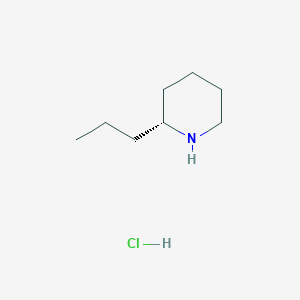

(R)-2-Propylpiperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., organic, inorganic, etc.). It may also include its appearance (e.g., color, state of matter) and any distinctive odors .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and pH. It also includes chemical properties like reactivity and stability .Applications De Recherche Scientifique

Dopamine Receptor Interaction

(R)-2-Propylpiperidine hydrochloride, as part of its broader chemical class, has been studied for its interaction with dopamine receptors. For example, the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), which include compounds related to (R)-2-Propylpiperidine, have shown interesting interactions with central dopamine receptors. Particularly, the R enantiomers in this class behave as classical dopamine receptor agonists, with both pre- and postsynaptic receptor affinity (Wikström et al., 1984).

Pharmacological Properties

Studies have also investigated the broader pharmacological properties of compounds closely related to (R)-2-Propylpiperidine hydrochloride. For instance, research on ethers with similar structures revealed significant cholinergic blocking and muscotropic antispasmodic effects, without notable impacts on the central nervous system (Matsuda et al., 1976).

Therapeutic Potential

Further, there's research indicating the therapeutic potential of related compounds in the treatment of specific conditions. A study on a novel 5-HT2A receptor antagonist, structurally similar to (R)-2-Propylpiperidine hydrochloride, showed promising antiplatelet effects and potential for treating certain cardiovascular conditions (Ogawa et al., 2002).

Reinforcing Effects

The reinforcing effects of dopamine D2 receptor agonists, including compounds structurally related to (R)-2-Propylpiperidine hydrochloride, have been studied in animal models. This research offers insights into the potential behavioral effects of these compounds (Ranaldi et al., 2001).

Synthesis and Technology

There is also a focus on the synthesis and technological aspects of compounds like (R)-2-Propylpiperidine hydrochloride. For instance, a study on the synthesis of (R)-3-aminopiperidine dihydrochloride provides valuable information on the production and identification of these types of compounds (Jiang Jie-yin, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-propylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBWZNQZRWZJIR-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CCCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Propylpiperidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2638656.png)

![N-[(1R)-1-cyano-2-methylpropyl]-2-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B2638660.png)

![2-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2638666.png)

![2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2638671.png)